

Discovery and synthesis of Monomethylauristatin F sodium salt

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An In-depth Technical Guide on the Discovery and Synthesis of Monomethylauristatin F (MMAF) and its Sodium Salt

Introduction

Monomethylauristatin F (MMAF) is a potent, synthetic antineoplastic agent that has emerged as a critical component in the development of antibody-drug conjugates (ADCs).[1][2] As a derivative of the natural marine product dolastatin 10, MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization, a fundamental process for cell division.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MMAF and its sodium salt, tailored for researchers and professionals in drug development.

Discovery and Development

The development of MMAF is rooted in the study of dolastatins, a class of potent antimitotic peptides first isolated from the Indian Ocean sea hare, Dolabella auricularia.[3][5] The parent compound, dolastatin 10, exhibited powerful anticancer properties but was found to be too toxic for systemic administration as a standalone agent.[3][6] This limitation spurred the development of synthetic analogues with improved therapeutic windows.

MMAF, or desmethyl-auristatin F, is one such synthetic analogue.[7] A key structural modification in MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from its counterpart, monomethylauristatin E (MMAE).[6][8] This modification



reduces the cell permeability of MMAF, thereby attenuating its cytotoxic activity compared to MMAE and reducing the potential for off-target toxicity.[6][9] Its high potency, coupled with reduced membrane permeability, makes it an ideal payload for ADCs, where the monoclonal antibody component directs the toxin specifically to cancer cells.[7][8]

Physicochemical Properties

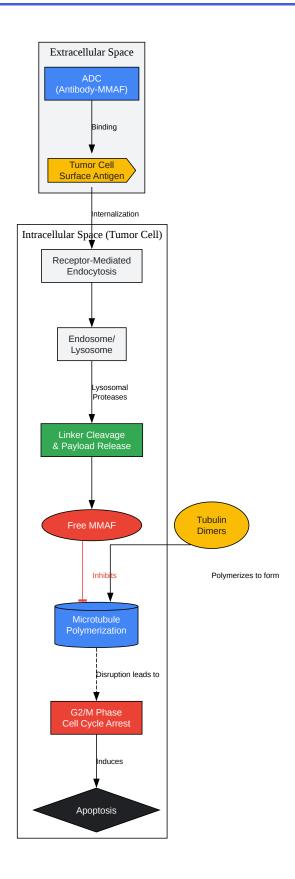
A summary of the key physicochemical properties of Monomethylauristatin F is provided below.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1- ((3R,4S,5S)-4-((S)-N,3- dimethyl-2-((S)-3-methyl-2- (methylamino)butanamido)buta namido)-3-methoxy-5- methylheptanoyl)pyrrolidin-2- yl)-3-methoxy-2- methylpropanamido)-3- phenylpropanoic acid | [1] |
| Molecular Formula | C39H65N5O8 | [7] |
| Molar Mass | 731.96 g·mol−1 | [7] |
| CAS Number | 745017-94-1 | [1] |
| Solubility | DMSO up to 20 mM | [7] |

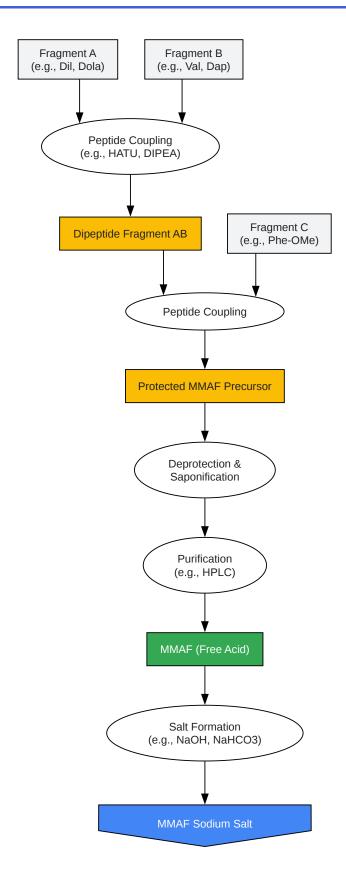
Mechanism of Action: Tubulin Inhibition

MMAF functions as a potent antimitotic agent by disrupting microtubule dynamics within the cell.[1][4] Microtubules are essential cytoskeletal polymers involved in forming the mitotic spindle, which is necessary for chromosome segregation during cell division. MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][10] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][11] When delivered as part of an ADC, the conjugate binds to a specific antigen on the tumor cell surface, is internalized, and the MMAF payload is released inside the cell, where it can exert its cytotoxic effect.[12]









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